Lipophilicity Modulation: Computed logP Comparison with Nitrobenzamide Analogues
The target compound’s predicted logP is 2.88, based on ChemDiv’s computational model for a closely related N-(6-methanesulfonyl-benzothiazol-2-yl)-trimethoxyphenyl-propenamide analogue . This value is substantially lower than the logP of 2.78 measured for 6-methylsulfonyl-benzothiazole (CAS 304660-64-8) , and significantly higher than the logP of approximately 1.2 predicted for the dimethoxy-nitrobenzamide fragment alone [1], demonstrating that the conjugated hybrid structure achieves a moderated lipophilicity profile.
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 2.88 (predicted for close trimethoxy analogue) |
| Comparator Or Baseline | 6-methylsulfonyl-benzothiazole logP = 2.78; 4,5-dimethoxy-2-nitrobenzamide logP ≈ 1.2 (predicted) |
| Quantified Difference | Target hybrid logP is +0.10 vs. core scaffold and +1.68 vs. nitrobenzamide fragment |
| Conditions | In silico prediction (XLogP3 / ChemDiv model); experimental logP data from Chemsrc for comparators |
Why This Matters
Moderate lipophilicity (logP 2–3) is desirable for balanced cell permeability and aqueous solubility; the hybrid compound avoids the excessively low logP of the nitrobenzamide fragment while not becoming overly lipophilic, a critical parameter for reproducible in vitro assay performance.
- [1] PubChem. 4,5-Dimethoxy-2-nitrobenzamide (CAS 4959-60-8): XLogP3 1.2. PubChem Compound Summary, 2024. View Source
